molecular formula C₂₂H₂₆N₂O₄ B032599 Carbobenzoxy-valinyl-phenylalaninal CAS No. 88191-84-8

Carbobenzoxy-valinyl-phenylalaninal

Número de catálogo B032599
Número CAS: 88191-84-8
Peso molecular: 382.5 g/mol
Clave InChI: NGBKFLTYGSREKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Carbobenzoxy-valinyl-phenylalaninal, also known as MDL-28170, is an effective, selective, cysteine Protease (calpain) inhibitor with membrane permeability . It can rapidly cross the blood-brain barrier after systemic administration .


Chemical Reactions Analysis

Carbobenzoxy-valinyl-phenylalaninal has been shown to reduce dibucaine-induced ROS production, and inhibit ROS generations induced by A23187 and thrombin .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Scientific Field

Neurochemistry and Neuropharmacology

Application Summary

Calpain Inhibitor III is being explored as a therapeutic modulator in neurodegenerative diseases due to its ability to inhibit calpain activation, which is a significant factor in neuronal cell death.

Methods of Application

Researchers conduct systematic literature reviews across databases like PubMed and EMBASE to understand the role of calpain inhibitors. In experimental settings, calpain activity is induced in neuronal cultures or animal models, followed by the administration of MDL-28170 to assess its neuroprotective effects.

Results

Studies have shown that MDL-28170 can prevent calpain-mediated apoptosis in degenerating neurons, suggesting its potential as a therapeutic target for managing diseases like Alzheimer’s and Parkinson’s .

Parkinson’s Disease and Aging

Scientific Field

Gerontology and Neurology

Application Summary

MDL-28170 is studied for its role in mitigating the effects of Parkinson’s disease and aging by inhibiting calpain activation and the Rho-ROCK signaling pathway.

Methods of Application

The compound is applied to models of Parkinson’s disease to observe its influence on microglial activation, inflammatory responses, and α-synuclein aggregation.

Results

Research indicates that Calpain Inhibitor III reduces oxidative damage and neuron death, providing insights into new therapeutic strategies for Parkinson’s disease and aging-related neurodegeneration .

Neuroprotection in Rodent Models

Scientific Field

Experimental Neurology

Application Summary

MDL-28170 crosses the blood-brain barrier and exhibits neuroprotective effects in rodent models, making it a valuable tool for studying neurodegenerative disease and neurotrauma.

Methods of Application

The inhibitor is administered to rodents subjected to conditions mimicking neurodegenerative diseases or neurotrauma, such as ischemic reperfusion.

Results

The use of MDL-28170 has demonstrated a decrease in neuronal damage and improved survival rates in these models, highlighting its potential for human therapeutic applications .

Capsaicin-Mediated Cell Death

Scientific Field

Cellular Biology

Application Summary

Calpain Inhibitor III has been reported to reduce capsaicin-mediated cell death in cultured dorsal root ganglion neurons.

Methods of Application

In vitro experiments involve the application of capsaicin to induce cell death in neuronal cultures, followed by treatment with MDL-28170 to evaluate its protective effects.

Results

The results show that MDL-28170 can block the suppression of neurite outgrowth and exhibit a neuroprotective effect against glutamate-induced toxicity .

Ischemia/Reperfusion Injury

Scientific Field

Cardiovascular Research

Application Summary

MDL-28170 is investigated for its ability to alleviate ischemia/reperfusion injury, which is a critical concern in conditions like stroke and myocardial infarction.

Methods of Application

Animal models of ischemia/reperfusion are treated with the inhibitor to study its effects on cellular and molecular pathways involved in tissue damage.

Results

Studies have found that Calpain Inhibitor III decreases the degree of proteinuria, alleviates glomerulosclerosis, and improves survival rates, indicating its potential in reducing ischemia/reperfusion injury .

Neurotrauma and Ischemic Reperfusion

Scientific Field

Trauma Medicine and Neurology

Application Summary

The neuroprotective effects of MDL-28170 are also being explored in the context of neurotrauma and ischemic reperfusion, particularly in the brain.

Methods of Application

The inhibitor is used in preclinical studies involving animal models of traumatic brain injury and ischemic strokes to assess its efficacy in reducing neuronal damage.

Results

MDL-28170 has shown promise in reducing the extent of brain injury and improving neurological outcomes in these models, supporting its potential use in clinical settings .

This analysis provides a detailed overview of the diverse applications of Calpain Inhibitor III in scientific research, demonstrating its significance in various fields of study. The compound’s ability to cross the blood-brain barrier and its neuroprotective properties make it a promising candidate for further research and potential therapeutic use.

Cancer Research

Scientific Field

Oncology

Application Summary

Calpain Inhibitor III is being investigated for its potential to inhibit tumor growth and metastasis in various forms of cancer.

Methods of Application

MDL-28170 is applied to cancer cell lines and animal models to study its effects on cell proliferation, apoptosis, and metastatic potential.

Results

Preliminary results suggest that the inhibitor can reduce tumor growth and may impede the spread of cancer cells, indicating its potential as an anti-cancer agent .

Cardiovascular Diseases

Scientific Field

Cardiovascular Pharmacology

Application Summary

The compound is explored for its role in preventing cardiac hypertrophy and heart failure by modulating calpain activity.

Methods of Application

MDL-28170 is administered to animal models with induced cardiac hypertrophy to assess its therapeutic effects.

Results

Studies have shown that Calpain Inhibitor III can attenuate the development of cardiac hypertrophy and improve heart function, suggesting its utility in treating cardiovascular diseases .

Muscular Dystrophy

Scientific Field

Musculoskeletal Research

Application Summary

Researchers are examining the efficacy of MDL-28170 in treating muscular dystrophy by inhibiting calpain-mediated muscle degradation.

Methods of Application

The inhibitor is used in preclinical trials involving models of muscular dystrophy to evaluate its impact on muscle integrity and function.

Results

The use of Calpain Inhibitor III has been associated with reduced muscle degeneration and improved muscle strength in these models .

Stroke and Brain Injury

Scientific Field

Neurology and Trauma Medicine

Application Summary

MDL-28170 is studied for its neuroprotective properties in the context of stroke and traumatic brain injury.

Methods of Application

The compound is administered post-injury in animal models to determine its effects on neuronal survival and recovery.

Results

Research indicates that Calpain Inhibitor III can significantly reduce brain damage and enhance recovery following stroke and brain injury .

Ophthalmology

Scientific Field

Ophthalmic Research

Application Summary

The inhibitor is being researched for its potential to protect against retinal degeneration and other eye diseases.

Methods of Application

MDL-28170 is applied to retinal cell cultures and animal models with induced retinal diseases to study its protective effects.

Results

Findings suggest that Calpain Inhibitor III may prevent retinal cell death and preserve vision, offering a new avenue for ophthalmologic treatments .

Renal Diseases

Scientific Field

Nephrology

Application Summary

The compound is evaluated for its ability to mitigate kidney damage in diseases such as glomerulosclerosis.

Methods of Application

Animal models with induced renal diseases are treated with MDL-28170 to assess its effects on kidney function and structure.

Results

Studies have found that Calpain Inhibitor III decreases proteinuria, alleviates glomerulosclerosis, and improves survival rates, highlighting its potential in renal disease management .

These additional applications further demonstrate the versatility of Calpain Inhibitor III in scientific research and its potential therapeutic benefits across a range of medical conditions.

Excitotoxicity in Motor Neurons

Scientific Field

Neurobiology

Application Summary

MDL-28170 has been studied for its protective role against excitotoxicity in motor neurons, which is a common pathological process in various neurodegenerative disorders.

Methods of Application

In vitro rat models of excitotoxicity use calpain inhibitors like MDL-28170 to assess their ability to rescue motor neurons from cell death.

Results

The administration of calpain inhibitors has shown to provide protection and improve the function of motor neurons in these models .

Myocardial Hypertrophy

Scientific Field

Cardiology

Application Summary

Calpain Inhibitor III is being explored as a potential therapeutic target for myocardial hypertrophy, which is a precursor to heart failure.

Methods of Application

Preclinical animal models are used to test the efficacy of MDL-28170 in preventing the progression of cardiac hypertrophy.

Results

Recent studies support the contribution of calpains in regulating hypertrophic processes and highlight the feasibility of their long-term inhibition as a pharmacological strategy .

Therapeutic Strategies for Neurodegenerative Disorders

Scientific Field

Neurotherapeutics

Application Summary

The potential of calpain inhibition as a therapeutic approach for treating neuronal dysfunctions in neurodegenerative disorders is an area of significant interest.

Methods of Application

Research efforts are focused on developing specific calpain inhibitors that can be used as therapeutic agents in neurodegenerative diseases.

Results

Calpain inhibitors are considered promising candidates for future research directions in the treatment of neurodegenerative disorders .

Propiedades

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBKFLTYGSREKK-ANYOKISRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(2s)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate

CAS RN

88191-84-8
Record name Phenylmethyl N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88191-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 2
Reactant of Route 2
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 3
Reactant of Route 3
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 4
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 5
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 6
Carbobenzoxy-valinyl-phenylalaninal

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.